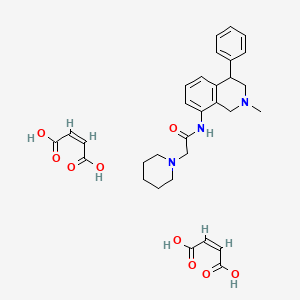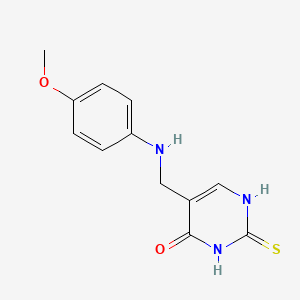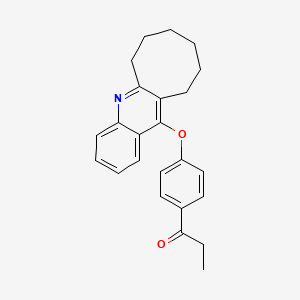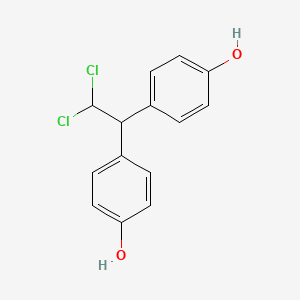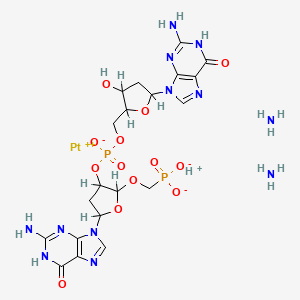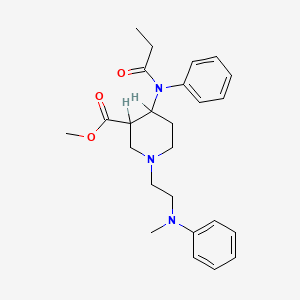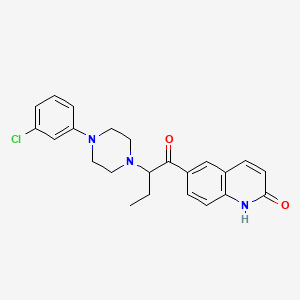
6-(1-Oxo-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Oxo-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril is a complex organic compound that belongs to the class of carbostyril derivatives. This compound is characterized by the presence of a carbostyril core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridone ring. The compound also features a piperazine ring substituted with a 3-chlorophenyl group, making it a unique and potentially bioactive molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Oxo-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 3-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride.
Alkylation: The piperazine derivative is then alkylated using 1-bromo-2-butanone to introduce the butyl group.
Cyclization: The resulting intermediate undergoes cyclization with 2-aminobenzamide under acidic conditions to form the carbostyril core.
Oxidation: Finally, the compound is oxidized using an oxidizing agent such as potassium permanganate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-Oxo-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-(1-Oxo-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-(1-Oxo-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(1-Oxo-2-(4-phenyl-1-piperazinyl)butyl)carbostyril: Similar structure but lacks the 3-chlorophenyl group.
6-(1-Oxo-2-(4-(2-chlorophenyl)-1-piperazinyl)butyl)carbostyril: Similar structure with a different position of the chlorine atom.
Uniqueness
6-(1-Oxo-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril is unique due to the presence of the 3-chlorophenyl group, which may impart distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
80834-51-1 |
|---|---|
Molekularformel |
C23H24ClN3O2 |
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
6-[2-[4-(3-chlorophenyl)piperazin-1-yl]butanoyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C23H24ClN3O2/c1-2-21(23(29)17-6-8-20-16(14-17)7-9-22(28)25-20)27-12-10-26(11-13-27)19-5-3-4-18(24)15-19/h3-9,14-15,21H,2,10-13H2,1H3,(H,25,28) |
InChI-Schlüssel |
LVCUAMMHDAVDEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C1=CC2=C(C=C1)NC(=O)C=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


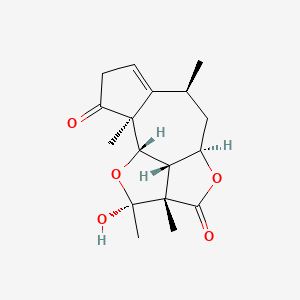


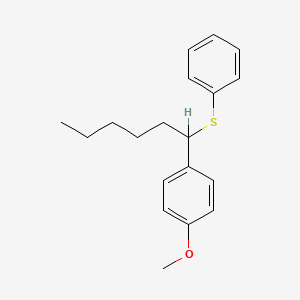
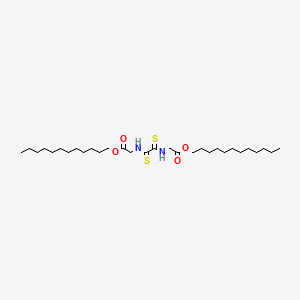
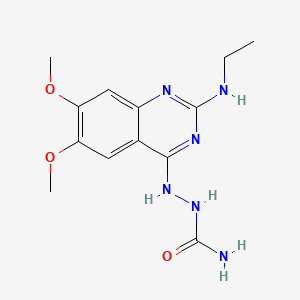
![1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747274.png)
